molecular formula C16H18N2O4 B13939692 4-((Benzoyl-5-oxopyrrolidin-2-yl)carbonyl)morpholine CAS No. 51959-90-1

4-((Benzoyl-5-oxopyrrolidin-2-yl)carbonyl)morpholine

Cat. No.: B13939692
CAS No.: 51959-90-1
M. Wt: 302.32 g/mol
InChI Key: RUYWHIXOSWODCC-UHFFFAOYSA-N
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Description

4-[(Benzoyl -5-oxopyrrolidin-2-yl )carbonyl ]morpholine is a complex organic compound that features a morpholine ring attached to a benzoyl group and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Benzoyl -5-oxopyrrolidin-2-yl )carbonyl ]morpholine typically involves the reaction of morpholine with benzoyl chloride and 5-oxopyrrolidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(Benzoyl -5-oxopyrrolidin-2-yl )carbonyl ]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzoyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(Benzoyl -5-oxopyrrolidin-2-yl )carbonyl ]morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor agonists.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-[(Benzoyl -5-oxopyrrolidin-2-yl )carbonyl ]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog that lacks the benzoyl and pyrrolidinone groups.

    Benzoyl Morpholine: Contains the benzoyl group but lacks the pyrrolidinone moiety.

    Pyrrolidinone Derivatives: Compounds that feature the pyrrolidinone ring but differ in other substituents.

Uniqueness

4-[(Benzoyl -5-oxopyrrolidin-2-yl )carbonyl ]morpholine is unique due to the combination of the morpholine ring, benzoyl group, and pyrrolidinone moiety. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

51959-90-1

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

1-benzoyl-5-(morpholine-4-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C16H18N2O4/c19-14-7-6-13(16(21)17-8-10-22-11-9-17)18(14)15(20)12-4-2-1-3-5-12/h1-5,13H,6-11H2

InChI Key

RUYWHIXOSWODCC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C(=O)N2CCOCC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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